1-(3,4-Dichlorophenyl)-3-methoxyurea
Overview
Description
N-(3,4-Dichlorophenyl)-N’-methoxyurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a methoxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-methoxyurea typically involves the reaction of 3,4-dichloroaniline with methoxyisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dichloroaniline and methoxyisocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(3,4-Dichlorophenyl)-N’-methoxyurea.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-Dichlorophenyl)-N’-methoxyurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,4-dichlorophenyl)-N’-methoxyurea oxides, while reduction may produce N-(3,4-dichlorophenyl)-N’-methoxyurea amines.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N’-methoxyurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-methoxyurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea:
N-(3,4-Dichlorophenyl)-N’-ethylurea: Another urea derivative with potential agricultural applications.
Uniqueness
N-(3,4-Dichlorophenyl)-N’-methoxyurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyurea moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methoxyurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-12-8(13)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJDNUSIBDVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864772 | |
Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-61-5 | |
Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-DICHLOROPHENYL)-N'-METHOXYUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12X6ONT89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of linuron in rabbits, and how does this relate to N-(3,4-Dichlorophenyl)-N'-methoxyurea?
A1: Research indicates that linuron is rapidly metabolized in rabbits, primarily in the liver []. N-(3,4-Dichlorophenyl)-N'-methoxyurea is identified as a major metabolite of linuron in rabbits, both in serum samples and in vitro studies using microsomal fractions []. This suggests that N-demethylation is a key metabolic pathway for linuron in rabbits, leading to the formation of this specific metabolite.
Q2: Could the presence of linuron metabolites in rabbit feed pose any potential risks?
A2: While linuron exhibits low acute toxicity in rabbits, the study highlights a potential concern []. Linuron is known to induce liver enzymes in rats, and similar enzyme induction in rabbits exposed to linuron through contaminated feed could impact drug metabolism. This altered enzyme activity might affect the effectiveness of various veterinary drugs metabolized by the same liver enzymes, posing a risk to treated animals [].
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